二乙基镓酰胺

描述

Gallium diethylamide is a compound that contains gallium, a chemical element with the symbol Ga and atomic number 31 . Gallium is a blue-gray metal with an orthorhombic crystalline structure . It is widely distributed at Earth’s surface but does not occur free or concentrated in independent minerals . It is extracted as a by-product from zinc blende, iron pyrites, bauxite, and germanite . Gallium is silvery white and soft enough to be cut with a knife . It takes on a bluish tinge because of superficial oxidation .

Molecular Structure Analysis

The molecular structure of gallium compounds has been analyzed in several studies . For example, gallium-based liquid metals (LMs) in energy and environmental applications, such as the catalytic synthesis of ethylene by non-petroleum routes via Pd–Ga liquid catalysts, alkane dehydrogenation via Pd–Ga or Pt–Ga catalysts, CO 2 hydrogenation to methanol via Ni Ga or Pd/Ga 2 O 3 catalysts, and catalytic degradation of CO 2 via EGaIn liquid metal catalysts below 500 °C, where Ga-based liquid metal catalysts exhibit high selectivity and low energy consumption .

Chemical Reactions Analysis

The chemical reactions involving gallium have been studied extensively . The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . In another study, the electrochemical behavior and electrodeposition of gallium were investigated in a non-aqueous electrolyte comprising gallium (III) chloride and 1,2-dimethoxyethane (DME) .

Physical And Chemical Properties Analysis

Gallium has unique physical and chemical properties . It is silvery white and soft enough to be cut with a knife . It takes on a bluish tinge because of superficial oxidation . Gallium is stable in dry air and slowly oxidizes in moist air until a protective film forms .

科学研究应用

医学应用

镓化合物,包括二乙基镓酰胺,已广泛用于医学领域。它们被用作癌症和与钙和骨代谢相关的疾病的诊断和治疗剂。放射性镓和硝酸镓尤其在临床医学中得到应用。此外,镓化合物在动物模型中对人类疾病表现出抗炎和免疫抑制活性。一些最近的研究还表明镓化合物作为针对特定病原体的抗菌剂的潜力 (Chitambar, 2010)。

电子工业应用

在电子工业中,镓的化学性质,特别是砷化镓的形式,使其在半导体工业中得到广泛应用。镓化合物是制造高速半导体和其他电子元件不可或缺的 (Chitambar, 2010)。

环境影响研究

已经对镓的环境影响进行了研究,尤其是在鲫鱼等水生动物中。研究表明,由于接触镓,代谢酶活性发生改变,肝细胞出现超微结构改变。这些研究对于了解镓使用的环境和生态影响至关重要 (Yang & Chen, 2003)。

癌症治疗

镓在癌症治疗中具有显着作用。它改变 DNA 结构,抑制酶活性并改变细胞功能,使其成为肿瘤学中一种有价值的治疗选择。它与口服给药的相容性以及与铂等其他金属相比的低毒性,使其成为癌症治疗中的重要候选者 (Collery et al., 2002)。

技术中的新应用

镓的独特特性,例如在其表面形成一层薄的氧化物层,使其能够在软电极、传感器和微流体装置等创新技术中使用。它改变状态的能力和由此产生的可逆粘附特性使镓成为转印印刷、机器人技术和生物医学中的候选材料 (Dickey, 2014)。

抗菌活性

已经探索了镓的抗菌活性,特别是对金黄色葡萄球菌等病原体的活性。它破坏细菌中依赖铁的途径,使其成为一种有效的抗菌剂。这一特性在抗生素耐药性不断增加的背景下尤为重要 (Arnold et al., 2012)。

对免疫系统的影响

已经研究了镓对人类免疫系统的影响,结果表明对人类外周血单核细胞具有浓度依赖性作用。低浓度的镓可以促进细胞生长和细胞因子释放,而较高浓度的镓会诱导细胞凋亡。这突出了其在免疫治疗和理解免疫反应机制中的潜力 (Chang et al., 2003)。

作用机制

The mechanism of action of gallium compounds has been explored in various studies . Gallium nitrate produces a hypocalcemic effect by inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover . Gallium accumulates in sites of infection through several potential mechanisms .

安全和危害

未来方向

The future directions of gallium applications are promising . Gallium compounds have gained importance in the fields of medicine and electronics . In clinical medicine, radioactive gallium and stable gallium nitrate are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism . In the electronics field, the chemical properties of gallium arsenide have led to its use in the semiconductor industry . The use of older and newer gallium compounds in clinical medicine may be advanced by a better understanding of their mechanisms of action, drug resistance, pharmacology, and side-effects .

属性

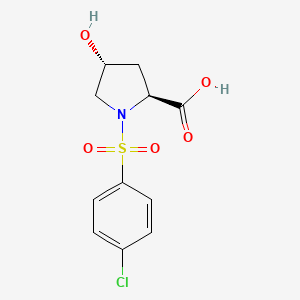

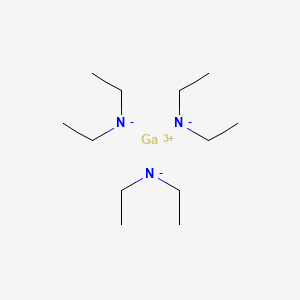

IUPAC Name |

gallium;diethylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYORTJMAUFROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

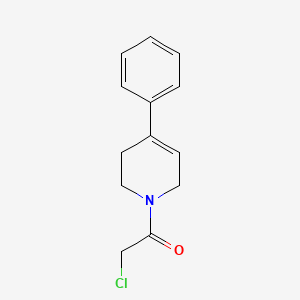

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30GaN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium diethylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B3420502.png)

![4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B3420564.png)